2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone 2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Brand Name: Vulcanchem
CAS No.: 24259-89-0
VCID: VC8092994
InChI: InChI=1S/C26H14N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h1-14H
SMILES: C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O
Molecular Formula: C26H14N2O4
Molecular Weight: 418.4 g/mol

2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

CAS No.: 24259-89-0

Cat. No.: VC8092994

Molecular Formula: C26H14N2O4

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone - 24259-89-0

Specification

CAS No. 24259-89-0
Molecular Formula C26H14N2O4
Molecular Weight 418.4 g/mol
IUPAC Name 6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Standard InChI InChI=1S/C26H14N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h1-14H
Standard InChI Key DMKSZWVQQBWSEZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6)C2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzo[lmn] phenanthroline system fused with two phenyl groups at positions 2 and 7. The tetracyclic framework incorporates four ketone oxygen atoms at positions 1, 3, 6, and 8, creating a planar, electron-deficient aromatic system . Computational studies using density functional theory (DFT) reveal significant π-π stacking interactions due to the extended conjugation, which enhances charge transport properties .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC26H14N2O4\text{C}_{26}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight418.4 g/mol
Melting Point>400°C
SMILESO=C1C=2C3=C4C(C(=O)N(C(=O)C4=CC2)C5=CC=CC=C5)=CC=C3C(=O)N1C6=CC=CC=C6
InChI KeyDMKSZWVQQBWSEZ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

A pivotal synthesis route involves Pd-catalyzed cross-coupling of pre-functionalized aryl halides with boronic acid derivatives. For instance, 1,4,5,8-naphthalenetetracarboxylic dianhydride serves as a precursor, undergoing sequential amidation with aniline derivatives to introduce phenyl groups . This method achieves moderate yields (45–60%) but requires stringent control over reaction conditions to avoid side products .

Povarov/Cycloisomerization One-Pot Reaction

Recent advancements utilize a one-pot Povarov/cycloisomerization strategy to construct the tetracyclic backbone. This method forms four new bonds in a single step, enabling efficient diversification of the heterocyclic core. For example, reacting 2-aminophenylacetylenes with quinone derivatives under acidic conditions yields the target compound with >70% efficiency .

Table 2: Comparison of Synthesis Methods

MethodYield (%)AdvantagesLimitations
Pd-Catalyzed Cross-Coupling45–60High regioselectivityRequires expensive catalysts
Povarov/Cycloisomerization70–85One-step, scalableSensitive to moisture

Optoelectronic and Electrochemical Properties

Optical Characteristics

The compound exhibits strong absorption in the UV-vis spectrum, with maxima at 342 nm, 360 nm, and 380 nm in dichloromethane . Time-dependent DFT (TD-DFT) calculations attribute these bands to π→π* transitions within the conjugated backbone . Emission spectra show a broad fluorescence peak at 450 nm, suggesting potential use in blue-light-emitting diodes .

Electrochemical Behavior

Cyclic voltammetry reveals two reversible reduction waves at −1.2 V and −1.5 V (vs. Fc/Fc+^+), indicative of its electron-accepting nature. The electron affinity (EA) and ionization potential (IP) are calculated as 3.8 eV and 6.5 eV, respectively, aligning with n-type semiconductor behavior .

Table 3: Key Optoelectronic Parameters

ParameterValueSource
λmax\lambda_{\text{max}} (UV-vis)342, 360, 380 nm
Ered1E_{\text{red1}}−1.2 V (vs. Fc/Fc+^+)
Electron Mobility0.7 cm²/V·s

Applications in Materials Science

Organic Field-Effect Transistors (OFETs)

The compound’s high electron mobility (0.7 cm²/V·s) and air stability make it suitable for n-type OFETs. Devices fabricated with vacuum-deposited thin films demonstrate on/off current ratios >106^6 .

Organic Light-Emitting Diodes (OLEDs)

Incorporated as an electron-transport layer in OLEDs, it enhances device efficiency by reducing electron-hole recombination losses. Sublimed-grade purity (≥99%) is critical for minimizing trap states .

Future Research Directions

  • Derivatization: Introducing electron-withdrawing substituents (e.g., –CF3_3) to enhance electron mobility .

  • Composite Materials: Blending with polymers for flexible electronics .

  • Biological Studies: Investigating telomeric G-quadruplex interactions for antiparasitic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator